molecular formula C13H16FNO4 B6302508 Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 2102412-10-0

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B6302508
CAS No.: 2102412-10-0
M. Wt: 269.27 g/mol
InChI Key: KRNXUZSSOHLDKH-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a fluorinated and di-hydroxylated piperidine building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the construction of more complex molecules. The presence of both a fluorine atom and two hydroxyl groups on the piperidine ring introduces distinct steric and electronic properties, which can be critical for modulating the biological activity, pharmacokinetics, and metabolic stability of target compounds. Piperidine derivatives are foundational structures in numerous bioactive molecules and approved pharmaceuticals, often employed as scaffolds for protease inhibitors, receptor modulators, and other therapeutic agents . The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen facilitates selective deprotection under mild conditions, allowing for further functionalization and integration into complex molecular architectures. Researchers can leverage this compound to explore structure-activity relationships (SAR) or as a precursor in the synthesis of potential drug candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXUZSSOHLDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is assembled via cyclization of appropriately substituted precursors. For example, tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate serves as a key intermediate, as demonstrated in patent WO2013011402A1. This intermediate is synthesized by reacting a linear amine precursor with a cyclizing agent under basic conditions.

Fluorination and Hydroxylation

Fluorine incorporation occurs via nucleophilic substitution or electrophilic fluorination. In one approach, a hydroxylated piperidine derivative undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor®. Concurrently, hydroxyl groups are introduced through oxidation or hydrolysis of protected intermediates.

Esterification with Benzyl Chloroformate

The final step involves reacting the piperidine nitrogen with benzyl chloroformate in the presence of a base such as triethylamine. This step is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
CyclizationNaH, THF, 0°C → reflux65–78
FluorinationDAST, CH₂Cl₂, −20°C82
EsterificationBenzyl chloroformate, Et₃N, CH₂Cl₂, 25°C90

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Batch reactors with optimized stoichiometry and solvent recovery systems are employed. Key considerations include:

Solvent Selection

Large-scale reactions favor toluene or ethyl acetate due to their low cost and ease of removal. For example, the esterification step in patent WO2013011402A1 uses toluene, achieving >85% yield after crystallization.

Catalytic Fluorination

Transition metal catalysts (e.g., palladium on carbon) enable milder fluorination conditions, reducing energy consumption. This method avoids stoichiometric fluorinating agents, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, as detailed in WO2013011402A1.

Crystallization

Recrystallization from ethanol/water mixtures yields high-purity material (≥98% by HPLC).

Spectroscopic Validation

  • NMR : 1H^1 \text{H} NMR (500 MHz, deuterochloroform) confirms regiochemistry: δ 1.50 (s, tert-butyl), 3.65–3.79 (m, piperidine-H), 5.38–5.52 (m, benzyl-CH₂).

  • LCMS : Molecular ion peak at m/z 269.27 [M+H]⁺ aligns with the molecular formula C₁₃H₁₆FNO₄.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Multi-step organicHigh purity, enantiomeric controlLow scalability, solvent-intensive
Industrial batchCost-effective, scalableModerate purity (requires polishing)
Catalytic fluorinationEco-friendly, fewer byproductsCatalyst cost, sensitivity to O₂/H₂O

Challenges and Optimization

Regioselectivity in Fluorination

Competing reactions at C-3 vs. C-4 positions are mitigated by steric hindrance. Bulky protecting groups (e.g., tert-butyl) direct fluorine to C-3.

Stability of Dihydroxy Groups

The geminal diol moiety is prone to dehydration. Stabilization is achieved through inert atmospheres and low-temperature workups .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-4,4-dihydroxypiperidine-1-carboxylate, while reduction could produce benzyl 3-fluoro-4-hydroxypiperidine-1-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is primarily investigated for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia.

Research Findings

Recent studies have demonstrated that compounds similar to this compound can effectively reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. These findings suggest that such compounds may help restore balance in neurotransmitter systems disrupted in various psychiatric conditions .

Case Study Insights

A notable case study involved the administration of related compounds in animal models exhibiting symptoms analogous to schizophrenia. The results indicated significant improvements in cognitive function and reductions in negative symptoms, highlighting the potential for clinical applications of this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that enhance its efficacy as an M4 PAM:

Structural Feature Impact on Activity
Fluorine SubstitutionIncreases binding affinity to M4 receptor
Hydroxyl GroupsEnhance solubility and bioavailability
Benzyl GroupImproves lipophilicity, aiding CNS penetration

Toxicology and Safety Profile

As with any pharmacological agent, understanding the safety profile of this compound is essential. Preliminary toxicological assessments indicate that it has a favorable safety margin when administered at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity .

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and ester groups:

Compound Name Substituents/Modifications Molecular Formula Key Features/Applications
Benzyl 4-aminopiperidine-1-carboxylate 4-amino group instead of 3-fluoro-4,4-dihydroxy C₁₃H₁₈N₂O₂ Intermediate for peptidomimetics
tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate tert-butyl ester instead of benzyl ester C₁₀H₁₇F₂NO₄ Stable protecting group for synthesis
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) substituent C₁₈H₂₅NO₅ Lab chemical with low hazard profile
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate Chlorosulfonylmethyl and difluoro groups C₁₄H₁₅ClF₂NO₄S High reactivity for sulfonylation reactions

Substituent Effects on Properties

  • Fluorine and Hydroxyl Groups: The 3-fluoro and 4,4-dihydroxy groups in the target compound enhance hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate .
  • Benzyl vs. tert-Butyl Esters : The benzyl ester in the target compound may serve as a prodrug moiety, enhancing solubility for in vivo applications. In contrast, tert-butyl esters (e.g., F29553 in ) are bulkier, offering superior stability during synthetic steps but requiring deprotection for biological activity.
  • Amino vs. Hydroxyl Groups: The 4-amino group in Benzyl 4-aminopiperidine-1-carboxylate introduces basicity, which could alter pharmacokinetics (e.g., increased plasma protein binding) compared to the hydroxyl-rich target compound .

Biological Activity

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a benzyl group and hydroxyl functionalities. The presence of fluorine at the 3-position enhances its biological activity by influencing receptor interactions and metabolic stability.

Dopamine Receptor Interaction

Research indicates that derivatives of piperidine, including this compound, exhibit notable activity as antagonists at dopamine receptors, particularly the D4 subtype. A study reported that a related compound, 3-fluorobenzyl (Ki = 205.9 nM), demonstrated selective antagonism against other dopamine receptors (D1-3,5) . This selectivity is crucial for developing treatments for disorders like Parkinson's disease, where D4 receptor modulation is beneficial in managing L-DOPA induced dyskinesias.

Muscarinic Acetylcholine Receptor Modulation

The compound also acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. Allosteric modulators are advantageous as they can enhance receptor activation without directly competing with endogenous ligands. This mechanism has shown potential in reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting applications in treating cognitive disorders such as Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps, including hydrogenation processes that yield high stereoselectivity and purity. A common method utilizes catalytic hydrogenation under controlled conditions to achieve the desired dihydroxy configuration .

Table 1: Biological Activity Data

CompoundKi (nM)Receptor TypeReference
Benzyl 3-fluoro-4-hydroxypiperidine205.9D4 Dopamine Receptor
3-Fluorobenzyl169D4 Dopamine Receptor
Allosteric ModulatorN/AM4 Muscarinic Receptor

Safety and Toxicity

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary studies on related compounds indicate varying degrees of toxicity and side effects depending on receptor selectivity. Comprehensive toxicity assessments are necessary before clinical applications can be considered .

Q & A

Basic Research Question

  • Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of volatile intermediates. In case of skin contact, wash immediately with soap and water for ≥15 minutes .
  • Storage: Keep in tightly sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Store away from oxidizers and moisture .

Note: Toxicological data for this compound are limited; assume acute toxicity and prioritize containment .

What spectroscopic methods are recommended for characterizing this compound?

Basic Research Question

  • NMR: Use 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to confirm regiochemistry. Key signals include:
    • Benzyl aromatic protons (δ 7.2–7.4 ppm).
    • Piperidine ring protons (δ 3.0–4.5 ppm for N-CH2_2 and hydroxyl groups).
    • Fluorine coupling patterns (e.g., 3JHF^3J_{HF} splitting in 19^19F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

How can researchers address low yields in the synthesis of this compound?

Advanced Research Question
Low yields may arise from competing side reactions (e.g., over-fluorination or hydrolysis). Mitigation strategies include:

  • Optimizing Reaction Conditions: Use lower temperatures (0–5°C) during benzylation to reduce ester hydrolysis.
  • Protecting Groups: Introduce tert-butyl or benzyl groups to shield hydroxyl moieties during fluorination steps, followed by deprotection .
  • Purification: Employ gradient elution in chromatography (e.g., hexane/ethyl acetate) to separate polar byproducts. Confirm purity via HPLC with UV detection at 254 nm .

How to resolve structural ambiguities using X-ray crystallography?

Advanced Research Question
For crystallographic analysis:

  • Crystal Growth: Use slow evaporation of a saturated solution in ethyl acetate/hexane at 4°C.
  • Data Collection: Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or a rotating anode source.
  • Refinement: Employ SHELXL for structure solution and refinement. Validate hydrogen bonding networks (e.g., F···HO interactions) and torsional angles using Olex2 or Mercury .

Example: A related quinoline-piperidine hybrid structure was resolved using SHELX, revealing intramolecular hydrogen bonds critical for conformational stability .

How to assess toxicity risks when data are limited?

Advanced Research Question

  • In Silico Predictors: Use tools like ProTox-II or ECOSAR to estimate acute toxicity (LD50_{50}) and environmental persistence.
  • In Vitro Assays: Conduct preliminary cytotoxicity screens (e.g., MTT assay on HEK293 cells) at concentrations ≥10 μM.
  • Precautionary Measures: Assume sensitization potential and use double-gloving during handling. Monitor for respiratory irritation using real-time air sampling in lab environments .

What strategies are effective for analyzing stereochemical outcomes in derivatives?

Advanced Research Question

  • Chiral HPLC: Use a Chiralpak IG-U column with isopropanol/n-hexane to separate enantiomers.
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-31G* level) to assign absolute configurations .
  • NOESY NMR: Detect through-space interactions between the benzyl group and piperidine ring protons to confirm axial/equatorial substituent orientations .

How to troubleshoot unexpected byproducts during fluorination?

Advanced Research Question
Common byproducts (e.g., di-fluorinated analogs) arise from excessive fluorinating agents (e.g., DAST). Solutions include:

  • Stoichiometry Control: Limit fluorinating agent to 1.1 equivalents and monitor reaction progress via 19^19F NMR.
  • Temperature Modulation: Perform reactions at –78°C to suppress radical side pathways.
  • Post-Reaction Quenching: Use aqueous NaHCO3_3 to neutralize residual fluorinating agents before extraction .

What computational methods aid in predicting reactivity?

Advanced Research Question

  • DFT Calculations: Use Gaussian16 at the M06-2X/cc-pVTZ level to model transition states for fluorination or esterification.
  • Molecular Dynamics (MD): Simulate solvation effects in dichloromethane to predict reaction kinetics.
  • Docking Studies: For biological applications, dock the compound into target enzymes (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

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